![molecular formula C12H15NO5S B4725186 methyl {4-[(allylamino)sulfonyl]phenoxy}acetate](/img/structure/B4725186.png)
methyl {4-[(allylamino)sulfonyl]phenoxy}acetate
Vue d'ensemble
Description
Synthesis Analysis
The synthesis of related compounds often involves multi-step reactions, starting from base molecules such as eugenol for synthesizing derivatives through processes like Markovnikov addition of chlorosulfonic acid or protection of phenolic groups (Sudarma et al., 2018). Techniques like the palladium-catalyzed zinc-ene cyclization have been used for synthesizing enantiopure compounds from allyl phenyl sulfones, showcasing the diverse synthetic routes available for such chemicals (Deng et al., 2005).
Molecular Structure Analysis
Characterization techniques such as XRD, FT-IR, UV-VIS, and NMR are crucial for determining the molecular structure of synthesized compounds. For instance, compounds like methyl 2-((3R,4R)-3-(naphthalen-1-yl)-4-(phenylsulfonyl) isoxazolidin-2-yl) acetate have been analyzed to understand their molecular and chemical properties, revealing details about their local and global chemical activities (Gültekin et al., 2020).
Chemical Reactions and Properties
Chemical reactions involving similar compounds often include catalyzed processes, such as the silver acetate catalyzed hydroamination or tetrabutylammonium iodide catalyzed allylic sulfonylation, highlighting the reactivity and transformation capabilities of these molecules (Susanti et al., 2012), (Li et al., 2013).
Physical Properties Analysis
The physical properties of these compounds, such as solubility, thermal stability, and glass transition temperatures, are studied to understand their behavior in different environments. Poly(sulfide-ether-amide)s and poly(sulfoxide-ether-amide)s, for example, show good thermal stability and solubility in polar solvents, indicating their potential for various applications (Shockravi et al., 2006).
Chemical Properties Analysis
The chemical properties, including reactivity and stability, are key to understanding the application potential of these compounds. Studies on sulfonamide-derived compounds and their transition metal complexes provide insights into their antibacterial, antifungal, and cytotoxic activities, showcasing the broad scope of chemical properties relevant to these molecules (Chohan & Shad, 2011).
Mécanisme D'action
Target of Action
The primary targets of methyl {4-[(allylamino)sulfonyl]phenoxy}acetate are cyclooxygenase-1 (COX-1) and cyclooxygenase-2 (COX-2) enzymes . These enzymes play a crucial role in the inflammatory process by catalyzing the biotransformation of arachidonic acid in the cell membrane to produce prostaglandins .
Mode of Action
This compound interacts with its targets, COX-1 and COX-2, by inhibiting their activity . This inhibition results in a reduction in the production of key pro-inflammatory mediators, prostaglandins .
Biochemical Pathways
The compound affects the arachidonic acid pathway, which is responsible for the production of prostaglandins and leukotrienes . By inhibiting COX-1 and COX-2, the compound reduces the production of these pro-inflammatory mediators, thereby affecting the downstream effects of inflammation .
Result of Action
The inhibition of COX-1 and COX-2 by this compound leads to a decrease in the production of prostaglandins . This results in a reduction of inflammation, pain, and fever, which are commonly associated with increased prostaglandin production .
Propriétés
IUPAC Name |
methyl 2-[4-(prop-2-enylsulfamoyl)phenoxy]acetate | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H15NO5S/c1-3-8-13-19(15,16)11-6-4-10(5-7-11)18-9-12(14)17-2/h3-7,13H,1,8-9H2,2H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OIDZUQWQMGDAKV-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)COC1=CC=C(C=C1)S(=O)(=O)NCC=C | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H15NO5S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
285.32 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![N-(2-methoxyethyl)-2-[(1-naphthylacetyl)amino]-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxamide](/img/structure/B4725108.png)

![2-[5-({2-[(4-bromo-3-chlorophenyl)amino]-2-oxoethyl}thio)-4-methyl-4H-1,2,4-triazol-3-yl]-N-(3,4-dimethylphenyl)acetamide](/img/structure/B4725121.png)
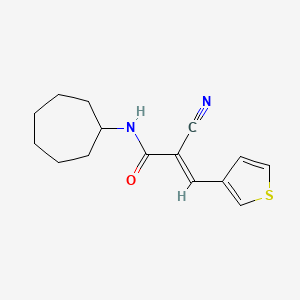
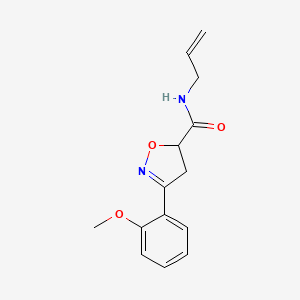
![N-[(1-ethyl-1H-pyrazol-4-yl)methyl]-4-isopropyl-N-methylbenzenesulfonamide](/img/structure/B4725144.png)
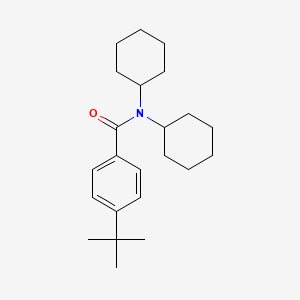
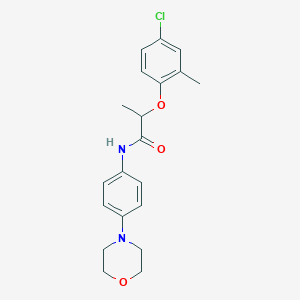
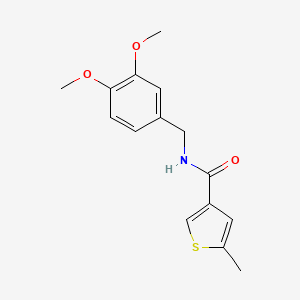
![5-[4-(cyclopentyloxy)phenyl]-4-(2-furylmethyl)-4H-1,2,4-triazole-3-thiol](/img/structure/B4725177.png)
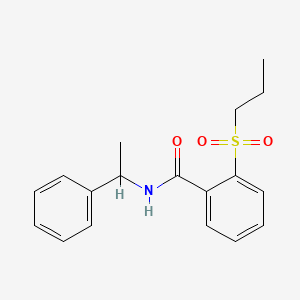
![3-(2-chlorophenyl)-2,5-dimethyl-N-(3-methylphenyl)pyrazolo[1,5-a]pyrimidin-7-amine](/img/structure/B4725200.png)
![3,4,5-trimethoxy-N-[4-(4-methyl-4H-1,2,4-triazol-3-yl)phenyl]benzamide](/img/structure/B4725208.png)
![2-[5-(3-bromobenzylidene)-4-oxo-2-thioxo-1,3-thiazolidin-3-yl]-N-(4-ethoxyphenyl)acetamide](/img/structure/B4725213.png)